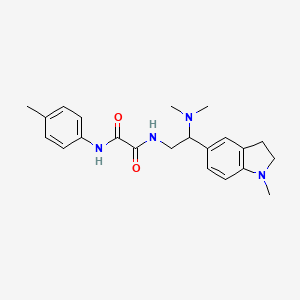![molecular formula C16H10BrNO3 B2965979 3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione CAS No. 1638273-90-1](/img/structure/B2965979.png)
3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione” is a chemical substance with the molecular formula C16H10BrNO3 . It is also known by other names such as “2H-1-Benzopyran-2,4(3H)-dione, 3-[[(4-bromophenyl)amino]methylene]-, (3Z)-” and "(3Z)-3-{[(4-bromophenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione" .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Synthesis Methods : Research into compounds structurally similar to 3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione emphasizes innovative synthesis techniques. For instance, the synthesis of novel palladium(II) complexes using coumarin-derived ligands demonstrates a method of integrating such compounds into potentially active biological complexes, offering a square-planar coordination geometry crucial for their activity against cancer cell lines (Budzisz et al., 2004). Similarly, the creation of highly functionalized bis(4H-chromene) derivatives through an isocyanide-based pseudo-five-component reaction reflects the compound's versatility in synthesizing biologically active ring systems (Shaabani et al., 2009).
Structural Analysis : The detailed structural elucidation of these compounds, such as through X-ray diffraction analysis, provides insights into their molecular geometry and potential interaction sites for biological activity. This is evident in studies exploring the crystal structure and biological characterization of novel complexes, which determine how the ligand and its metal complex interact at a molecular level, offering pathways to understand their cytotoxic effects against cancer cell lines (Budzisz et al., 2004).
Potential Biological Activity
Cytotoxicity Against Cancer Cells : The evaluation of novel palladium(II) complexes with coumarin-derived ligands for their cytotoxicity against cancer cell lines reveals significant potential. These complexes have shown lower IC50 values compared to standard drugs like carboplatin, indicating a strong cytotoxic effect which could lead to new therapeutic options (Budzisz et al., 2004).
Synthetic Applications : The ability to synthesize a broad range of biologically active compounds through modifications of the core chromene structure signifies the chemical's utility in drug development. For example, the synthesis of bis(4H-chromene) derivatives with potential biological activity showcases the adaptability of this chemical structure in creating compounds that may possess therapeutic benefits (Shaabani et al., 2009).
Eigenschaften
IUPAC Name |
3-[(4-bromophenyl)iminomethyl]-4-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO3/c17-10-5-7-11(8-6-10)18-9-13-15(19)12-3-1-2-4-14(12)21-16(13)20/h1-9,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAPZBNQGGGQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

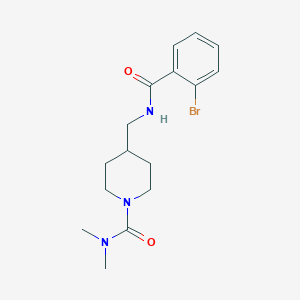
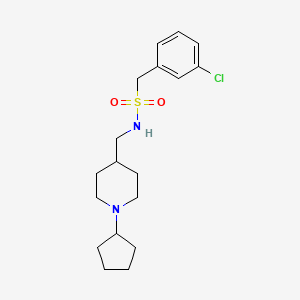
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2965902.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B2965903.png)
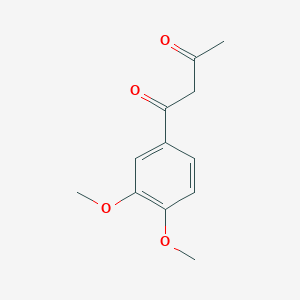
![N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide](/img/structure/B2965906.png)
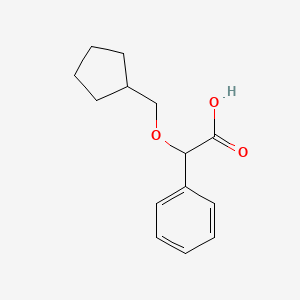
![methyl 3-carbamoyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2965908.png)
![N-(2-Fluorophenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2965909.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2965910.png)
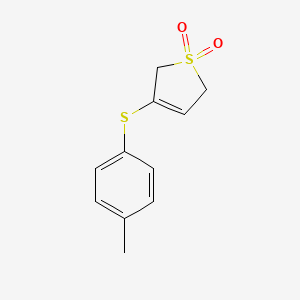
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxyacetamide](/img/structure/B2965912.png)
![2-Methyl-6-[(oxolan-2-yl)methoxy]pyrazine](/img/structure/B2965915.png)
